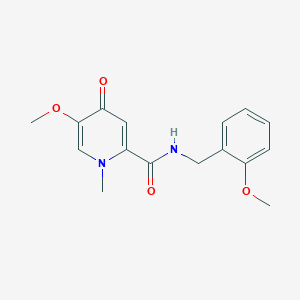

5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-18-10-15(22-3)13(19)8-12(18)16(20)17-9-11-6-4-5-7-14(11)21-2/h4-8,10H,9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHITQTXCLGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the serotonin receptors , specifically 5-HT2A, 5-HT2C, and 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound acts as a competitive inhibitor of the serotonin (5-HT) transporter (SERT) . It has a lower affinity for the dopamine (DA) transporter (DAT) but exhibits high affinity for the aforementioned serotonin receptors. As a 5-HT2A receptor agonist , it produces hallucinogenic effects.

Biochemical Pathways

The compound increases the in vivo release of dopamine (DA), serotonin (5-HT), and glutamate in various regions of the brain, including the striatum, nucleus accumbens, and frontal cortex. This leads to altered perception and consciousness, characteristic of hallucinogenic effects.

Pharmacokinetics

Related compounds show rapid onset of effects (20-30 minutes) with peak effects occurring between 1 to 15 hours after administration. The effects last about 3 to 6 hours.

Result of Action

The compound’s action results in hallucinogenic effects in subjects. It also has a potent cytotoxic effect demonstrated in certain cell lines. Repeated administration can lead to decreased response to the compound and oxidative DNA damage in some regions of the brain.

Action Environment

Environmental factors such as the subject’s age, health status, and concurrent use of other substances can influence the compound’s action, efficacy, and stability. For instance, exposure during adolescence can lead to long-term memory impairment and cognitive flexibility issues.

Biological Activity

5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO. Its structure features a dihydropyridine core, which is significant in pharmacology for its role in various biological activities.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation .

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line | Mechanism of Action | IC (µM) |

|---|---|---|---|

| MCF-7 | Caspase activation | 15 | |

| KB | Mitochondrial pathway | 10 |

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress . This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Neuroprotective Effects

Neuroprotective potential has been observed in related compounds, which may also extend to 5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. For example, some dihydropyridine derivatives have been reported to reduce neuronal damage following ischemic events by modulating inflammatory pathways .

Table 2: Neuroprotective Studies

| Study Reference | Model Used | Outcome | Mechanism |

|---|---|---|---|

| Ischemic rat model | Reduced infarction size | Anti-inflammatory |

Case Study 1: Antitumor Efficacy

In a recent study involving a series of dihydropyridine derivatives, it was found that one derivative significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotection in Stroke Models

Another investigation assessed the neuroprotective effects of related compounds in a rat model of stroke. The results indicated a significant reduction in neuronal death and inflammation markers when treated with the compound, suggesting its potential as a therapeutic agent for ischemic stroke .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and reported activities of analogous compounds:

Key Structural Determinants of Activity

- Methoxy Substituents : The 5-methoxy group in the target compound and ChemBridge-61384856 may improve metabolic stability compared to hydroxylated analogs (e.g., kojic acid derivatives) .

- N-Substituents: The N-(2-methoxybenzyl) group in the target compound shares fragmentation patterns (e.g., m/z 121.0648) with NBOMe derivatives, suggesting diagnostic utility in mass spectrometry . In contrast, AZ331’s N-(2-methoxyphenyl) group introduces steric and electronic variations that could alter receptor binding .

- Thioether and Cyano Groups: Present in AZ331 and AZ257, these groups may enhance redox activity or polar interactions, though their specific pharmacological roles remain uncharacterized in the evidence .

Pharmacological Implications

- Tyrosinase Inhibition : Kojic acid derivatives with nitro or benzyloxy substituents demonstrate that electron-withdrawing groups enhance inhibitory potency. The target compound’s methoxy group may similarly modulate enzyme interactions .

- Analytical Signatures : The N-(2-methoxybenzyl) group’s fragmentation profile (m/z 121.0648) aligns with forensic methodologies for identifying structurally related compounds .

Q & A

Q. What are the established synthetic routes for 5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted pyridine precursors. For example, details a synthesis route for a structurally similar dihydropyridine derivative, achieving 80% yield with 99% HPLC purity using a combination of benzyloxy-protected intermediates and methoxycarbonyl modifications. Key steps include:

- Step 1 : Formation of the dihydropyridine core via Hantzsch-type cyclization under reflux conditions.

- Step 2 : Functionalization at the 2-position with a methoxybenzyl group via nucleophilic substitution.

- Step 3 : Purification via column chromatography and validation by HPLC .

highlights the importance of optimizing solvent systems (e.g., ethanol or acetonitrile) and temperature gradients to enhance yield and reduce byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : For purity assessment, as demonstrated in (99% purity achieved using C18 reverse-phase columns with methanol/water mobile phases) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and benzyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : If crystalline, to resolve stereochemical ambiguities (referenced in for related dihydropyridines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 1,4-dihydropyridine derivatives?

- Methodological Answer : Conflicting data, such as calcium channel modulation vs. antimicrobial activity (as noted in ), may arise from structural variations or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. bromo groups) and test in parallel assays.

- Assay Standardization : Use identical cell lines (e.g., HEK293 for calcium flux) and controls across studies.

- Computational Modeling : Molecular docking to predict binding affinities for target proteins (e.g., L-type calcium channels vs. bacterial enzymes) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxybenzyl position, as suggested in for related compounds .

- Nanoformulation : Use liposomal encapsulation or PEGylation to improve pharmacokinetic profiles, referencing solubility challenges noted in .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) across synthetic batches?

- Methodological Answer :

- Batch Comparison : Analyze NMR spectra of all batches using identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (e.g., TMS).

- Impurity Profiling : Employ LC-MS to identify trace byproducts (e.g., oxidation products from methoxy groups).

- Crystallographic Validation : Resolve ambiguities by growing single crystals and performing X-ray diffraction (as in ) .

Experimental Design Considerations

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods, as recommended in for structurally related dihydropyridines .

- Degradation Monitoring : Store at -20°C under inert gas (argon) to prevent oxidation, noting ’s emphasis on stability during long-term storage .

- Waste Disposal : Follow federal guidelines for carboxamide-containing waste, including neutralization before disposal .

Table: Comparative Synthesis Data for Dihydropyridine Derivatives

| Parameter | ||

|---|---|---|

| Yield | 80% | Not specified |

| Purity (HPLC) | 99% | ≥95% (reported for analogs) |

| Key Modification | Methoxybenzyl group | 4-Methoxyphenyl substituent |

| Purification Method | Column chromatography | Recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.